Fumonisin B2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

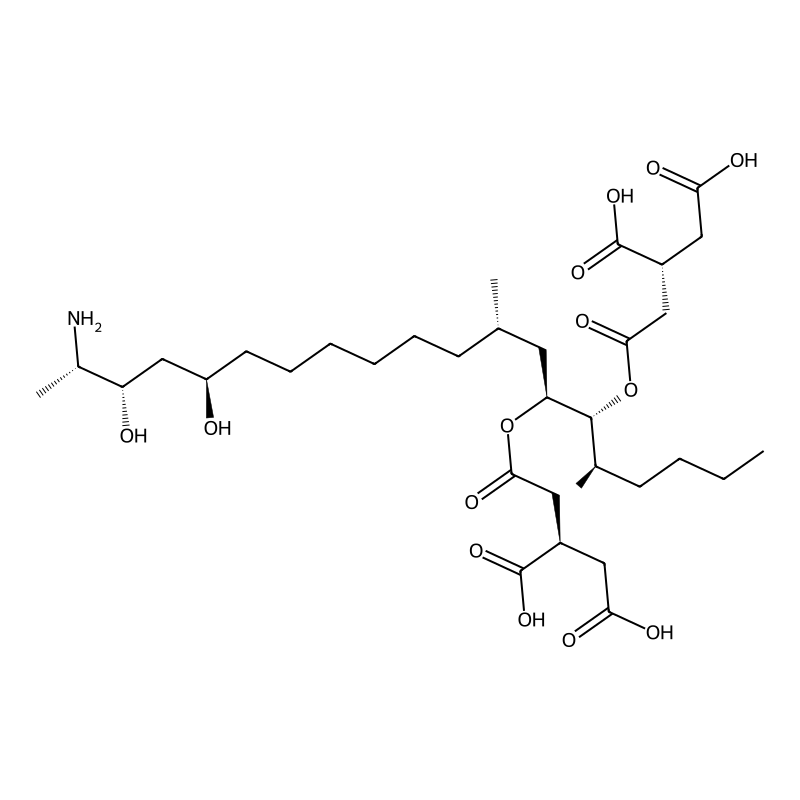

Fumonisin B2 (CAS 116355-84-1) is a potent mycotoxin and selective ceramide synthase (sphingosine N-acyltransferase) inhibitor produced primarily by Fusarium species. Structurally, it is a diester of tricarballylic acid that distinguishes itself from the more common Fumonisin B1 by the absence of a hydroxyl group at the C-10 position. In procurement and laboratory contexts, highly purified Fumonisin B2 is a critical analytical reference standard required for multi-toxin food safety testing, as well as a highly specific biochemical probe for investigating sphingolipid metabolism and mycotoxicology. Its distinct structural profile dictates unique chromatographic behavior and specific in vivo toxicological pathways, making it an indispensable standalone material for accredited analytical workflows and advanced structure-activity relationship (SAR) studies .

Substituting Fumonisin B2 with the more abundant Fumonisin B1 or crude Fusarium extracts severely compromises both analytical compliance and experimental reproducibility. In regulatory LC-MS/MS testing, Fumonisin B1 cannot serve as a surrogate for B2 due to distinct mass spectrometric ionization efficiencies, different retention times, and specific regulatory screening cut-offs mandated by international norms (e.g., EN 17279:2019) [1]. Furthermore, in toxicological research, crude mycotoxin mixtures introduce unpredictable synergistic effects and batch-to-batch ratio variability. Even when comparing pure analogs, Fumonisin B1 fails to replicate specific Fumonisin B2-driven in vivo immune modulations—such as the exacerbation of specific dermatological pathologies at low exposure levels—making the procurement of exact, high-purity Fumonisin B2 mandatory for targeted analytical and biological applications [2].

References

- [1] EN 17279:2019 - Foodstuffs - Multimethod for the screening of aflatoxin B1, deoxynivalenol, fumonisin B1 and B2, ochratoxin A, T-2 toxin, HT-2 toxin and zearalenone in foodstuffs by LC-MS/MS.

- [2] Kim, et al. (2024). Oral Exposure to Low Concentration of Fumonisin B2, but Not Fumonisin B1, Significantly Exacerbates the Pathophysiology of Imiquimod-Induced Psoriasis in Mice. Toxins, 16(7), 321.

Mandatory Target for Multi-Toxin LC-MS/MS Compliance

Regulatory frameworks for food safety require the distinct quantification of Fumonisin B2 alongside B1. During LC-MS/MS screening validation, FB2 exhibits a specific screening target concentration cut-off range of 110–230 µg/kg, which is significantly lower and distinct from the FB1 cut-off range of 200–790 µg/kg[1]. Because FB2 lacks the C-10 hydroxyl group, its chromatographic retention and mass spectrometric ionization efficiency differ from FB1, meaning FB1 cannot be used as an internal or external calibration surrogate for FB2.

| Evidence Dimension | LC-MS/MS Screening Target Concentration Cut-off (EN 17279:2019) |

| Target Compound Data | 110–230 µg/kg (Fumonisin B2) |

| Comparator Or Baseline | 200–790 µg/kg (Fumonisin B1) |

| Quantified Difference | FB2 requires calibration at approximately 50% lower concentration thresholds than FB1 |

| Conditions | LC-MS/MS screening of foodstuffs (e.g., grains, nuts) |

Analytical laboratories must procure exact FB2 reference standards to meet stringent regulatory limits for total fumonisin (FB1 + FB2) quantification.

Divergent In Vivo Pathological Activity at Low Exposure Levels

While Fumonisin B1 and B2 both inhibit ceramide synthase in vitro, their in vivo toxicological profiles diverge significantly at low concentrations. A 2024 study demonstrated that oral administration of Fumonisin B2 at 0.1 mg/kg significantly exacerbated imiquimod-induced psoriatic symptoms in mice—increasing skin thickness, transepidermal water loss, and IL-17/IL-22 production. In stark contrast, identical dosing with Fumonisin B1 produced no observable changes in these parameters[1]. This highlights a unique pathological pathway for FB2 that cannot be modeled using FB1.

| Evidence Dimension | Exacerbation of Imiquimod-Induced Psoriasis (Skin Thickness & Cytokine Production) |

| Target Compound Data | Significant exacerbation (increased IL-17/IL-22) at 0.1 mg/kg oral dose |

| Comparator Or Baseline | No observable changes at 0.1 mg/kg oral dose (Fumonisin B1) |

| Quantified Difference | FB2 actively drives psoriatic immune infiltration at low doses where FB1 is entirely inactive |

| Conditions | Female BALB/c mice, 10-day oral administration (0.1 mg/kg) with 5% imiquimod topical application |

Researchers investigating mycotoxin-induced dermatological or immune-mediated pathologies must select FB2, as the default choice of FB1 will yield false-negative results.

Elimination of Matrix Variability in Sphingolipid Metabolism Assays

Crude Fusarium extracts contain fluctuating ratios of fumonisin analogs (typically dominated by FB1, with variable minor fractions of FB2 and FB3), introducing severe batch-to-batch inconsistency in in vitro assays. Procuring purified Fumonisin B2 (≥96% purity) isolates the specific impact of the C-10 dehydroxylated structure on sphingosine N-acyltransferase (ceramide synthase) inhibition . This allows for precise, reproducible determination of IC50 values without the confounding synergistic or competitive binding effects inherent to crude mycotoxin mixtures.

| Evidence Dimension | Assay Reproducibility and Structural Specificity |

| Target Compound Data | ≥96% pure Fumonisin B2 (deterministic C-10 dehydroxylated binding) |

| Comparator Or Baseline | Crude Fumonisin extracts (variable FB1:FB2:FB3 ratios) |

| Quantified Difference | Eliminates ratio-dependent assay variance and isolates specific analog binding kinetics |

| Conditions | In vitro ceramide synthase inhibition and structure-activity assays |

Procuring high-purity FB2 is essential for generating reliable, publishable structure-activity relationship data that cannot be achieved with crude fungal isolates.

Regulatory Food Safety and Agricultural LC-MS/MS Testing

Fumonisin B2 is an indispensable analytical reference standard for the multi-toxin screening of maize, wheat, and animal feed. Its procurement is required to calibrate LC-MS/MS instruments to meet specific regulatory cut-offs (e.g., 110–230 µg/kg) and to accurately report total fumonisin (FB1 + FB2) levels mandated by global food safety authorities [1].

Sphingolipid Metabolism and Ceramide Synthase Research

As a highly specific inhibitor of sphingosine N-acyltransferase, purified Fumonisin B2 is utilized in in vitro assays to study structure-activity relationships. It allows researchers to isolate the biochemical effects of the C-10 dehydroxylated fumonisin structure, avoiding the reproducibility issues associated with crude Fusarium extracts.

Mycotoxin-Induced Immune and Dermatological Pathology Models

Fumonisin B2 is the required compound for in vivo toxicological studies investigating the exacerbation of inflammatory skin conditions, such as psoriasis. Because Fumonisin B1 fails to trigger the same IL-17 and IL-22 cytokine upregulation at low oral doses, FB2 must be specifically procured to accurately model these immune-mediated dermatological impacts [2].

References

- [1] EN 17279:2019 - Foodstuffs - Multimethod for the screening of mycotoxins in foodstuffs by LC-MS/MS.

- [3] Kim, et al. (2024). Oral Exposure to Low Concentration of Fumonisin B2, but Not Fumonisin B1, Significantly Exacerbates the Pathophysiology of Imiquimod-Induced Psoriasis in Mice. Toxins, 16(7), 321.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.56%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

Use Classification

Dates

2: Fu M, Li R, Guo C, Pang M, Liu Y, Dong J. Natural incidence of Fusarium species and fumonisins B1 and B2 associated with maize kernels from nine provinces in China in 2012. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):503-11. doi: 10.1080/19440049.2014.976846. Epub 2014 Nov 6. PubMed PMID: 25315450.

3: Wei T, Zhu W, Pang M, Liu Y, Dong J. Natural occurrence of fumonisins B1 and B2 in corn in four provinces of China. Food Addit Contam Part B Surveill. 2013;6(4):270-4. doi: 10.1080/19393210.2013.819816. Epub 2013 Aug 1. PubMed PMID: 24779936.

4: Zhang J, Qiao Y, Wang X, Pei J, Zheng J, Zhang B. [Absorption of fumonisin B1 and B2 by Lactobacillus plantarum ZJ8]. Wei Sheng Wu Xue Bao. 2014 Dec 4;54(12):1481-8. Chinese. PubMed PMID: 25876334.

5: Zhang X, Xiao Z, Zhang H, Yang L, Ma L. [Determination of fumonisins B1 and B2 in corn by high performance liquid chromatography with post-column derivatization method]. Se Pu. 2012 Aug;30(8):792-7. Chinese. PubMed PMID: 23256381.

6: Esposito F, Fasano E, Scognamiglio G, Nardone A, Triassi M, Cirillo T. Exposure assessment to fumonisins B(1), B(2) and B(3) through consumption of gluten-free foodstuffs intended for people affected by celiac disease. Food Chem Toxicol. 2016 Nov;97:395-401. doi: 10.1016/j.fct.2016.10.013. Epub 2016 Oct 13. PubMed PMID: 27746327.

7: De Girolamo A, Lattanzio VM, Schena R, Visconti A, Pascale M. Effect of alkaline cooking of maize on the content of fumonisins B1 and B2 and their hydrolysed forms. Food Chem. 2016 Feb 1;192:1083-9. doi: 10.1016/j.foodchem.2015.07.059. Epub 2015 Jul 14. PubMed PMID: 26304451.

8: Seo DG, Phat C, Kim DH, Lee C. Occurrence of Fusarium mycotoxin fumonisin B1 and B2 in animal feeds in Korea. Mycotoxin Res. 2013 Aug;29(3):159-67. doi: 10.1007/s12550-013-0172-0. Epub 2013 Jun 27. PubMed PMID: 23807416.

9: Mogensen JM, Møller KA, von Freiesleben P, Labuda R, Varga E, Sulyok M, Kubátová A, Thrane U, Andersen B, Nielsen KF. Production of fumonisins B2 and B4 in Tolypocladium species. J Ind Microbiol Biotechnol. 2011 Sep;38(9):1329-35. doi: 10.1007/s10295-010-0916-1. Epub 2010 Dec 4. PubMed PMID: 21132348.

10: Savi GD, Piacentini KC, Marchi D, Scussel VM. Fumonisins B1 and B2 in the corn-milling process and corn-based products, and evaluation of estimated daily intake. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016;33(2):339-45. doi: 10.1080/19440049.2015.1124459. Epub 2015 Dec 24. PubMed PMID: 26605670.

11: Perrone G, De Girolamo A, Sarigiannis Y, Haidukowski ME, Visconti A. Occurrence of ochratoxin A, fumonisin B2 and black aspergilli in raisins from Western Greece regions in relation to environmental and geographical factors. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1339-47. doi: 10.1080/19440049.2013.796594. Epub 2013 Jun 14. PubMed PMID: 23767884.

12: Renaud JB, Kelman MJ, Qi TF, Seifert KA, Sumarah MW. Product ion filtering with rapid polarity switching for the detection of all fumonisins and AAL-toxins. Rapid Commun Mass Spectrom. 2015 Nov 30;29(22):2131-9. doi: 10.1002/rcm.7374. PubMed PMID: 26467225.

13: Sousa FC, Schamber CR, Amorin SS, Natali MR. Effect of fumonisin-containing diet on the myenteric plexus of the jejunum in rats. Auton Neurosci. 2014 Oct;185:93-9. doi: 10.1016/j.autneu.2014.08.001. Epub 2014 Aug 20. PubMed PMID: 25183308.

14: Cozzi G, Paciolla C, Haidukowski M, De Leonardis S, Mulè G, Logrieco A. Increase of fumonisin b2 and ochratoxin a production by black Aspergillus species and oxidative stress in grape berries damaged by powdery mildew. J Food Prot. 2013 Dec;76(12):2031-6. doi: 10.4315/0362-028X.JFP-13-149. PubMed PMID: 24290677.

15: Tamura M, Mochizuki N, Nagatomi Y, Harayama K, Toriba A, Hayakawa K. Identification and quantification of fumonisin A1, A2, and A3 in corn by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2015 Feb 16;7(2):582-92. doi: 10.3390/toxins7020582. PubMed PMID: 25690692; PubMed Central PMCID: PMC4344643.

16: Xie TT, Qiu F, Yang MH, Qi AD. [Simultaneous determination of fumonisins B1 and B2 in traditional Chinese medicines by high-performance liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. 2011 Jul;46(7):822-7. Chinese. PubMed PMID: 22010352.

17: Månsson M, Klejnstrup ML, Phipps RK, Nielsen KF, Frisvad JC, Gotfredsen CH, Larsen TO. Isolation and NMR characterization of fumonisin B2 and a new fumonisin B6 from Aspergillus niger. J Agric Food Chem. 2010 Jan 27;58(2):949-53. doi: 10.1021/jf902834g. PubMed PMID: 20028011.

18: Tamura M, Mochizuki N, Nagatomi Y, Toriba A, Hayakawa K. Characterization of fumonisin A-series by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2014 Aug 21;6(8):2580-93. doi: 10.3390/toxins6082580. PubMed PMID: 25153258; PubMed Central PMCID: PMC4147598.

19: Martins HM, Almeida IF, Camacho CR, Santos SM, Costa JM, Bernardo FM. Occurrence of fumonisins in feed for swine and horses. Rev Iberoam Micol. 2012 Jul-Sep;29(3):175-7. doi: 10.1016/j.riam.2011.07.005. Epub 2011 Aug 11. PubMed PMID: 21907302.

20: Yoshinari T, Tanaka T, Ishikuro E, Horie M, Nagayama T, Nakajima M, Naito S, Ohnishi T, Sugita-Konishi Y. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn. Shokuhin Eiseigaku Zasshi. 2013;54(4):266-76. PubMed PMID: 24025204.

Explore Compound Types